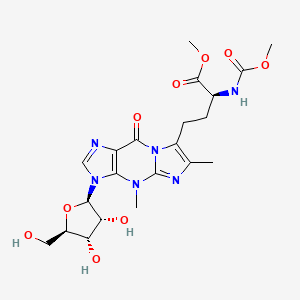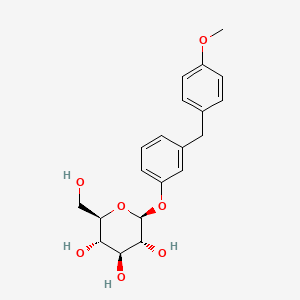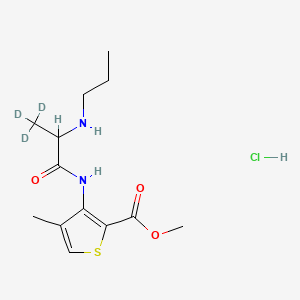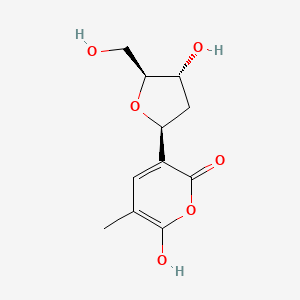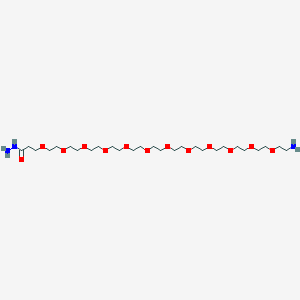
H2N-PEG12-Hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H2N-PEG12-Hydrazide is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrazide functional group and a PEG chain consisting of 12 ethylene glycol units. It is widely used in the field of chemical biology and medicinal chemistry for its ability to facilitate the targeted degradation of proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H2N-PEG12-Hydrazide typically involves the reaction of a PEG12 derivative with hydrazine. The process begins with the activation of the terminal hydroxyl group of PEG12, which is then reacted with hydrazine to form the hydrazide functional group. The reaction is usually carried out under mild conditions to prevent degradation of the PEG chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and characterized by spectroscopic methods to confirm its structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions
H2N-PEG12-Hydrazide undergoes various chemical reactions, including:
Condensation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of an acid catalyst.
Substitution Reactions: Often performed under basic conditions with suitable leaving groups.
Oxidation and Reduction: Specific reagents such as oxidizing agents or reducing agents are used depending on the desired transformation
Major Products Formed
Wissenschaftliche Forschungsanwendungen
H2N-PEG12-Hydrazide is extensively used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTACs, facilitating the targeted degradation of proteins.
Biology: Used in the study of protein-protein interactions and the regulation of cellular processes.
Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer.
Industry: Employed in the development of novel materials and drug delivery systems .
Wirkmechanismus
H2N-PEG12-Hydrazide functions as a linker in PROTACs, which are designed to induce the degradation of specific target proteins. The compound connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its levels within the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H2N-PEG4-Hydrazide: A shorter PEG chain variant with similar functional properties.
H2N-PEG8-Hydrazide: An intermediate PEG chain length with comparable applications.
H2N-PEG16-Hydrazide: A longer PEG chain variant offering different solubility and flexibility characteristics
Uniqueness
H2N-PEG12-Hydrazide is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for use in PROTACs, where the linker length can significantly impact the efficacy of protein degradation .
Eigenschaften
Molekularformel |
C27H57N3O13 |
|---|---|
Molekulargewicht |
631.8 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C27H57N3O13/c28-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-32-3-1-27(31)30-29/h1-26,28-29H2,(H,30,31) |
InChI-Schlüssel |
BXXKONFZCAFZOV-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


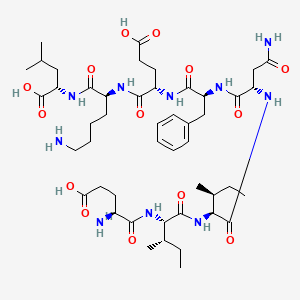
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
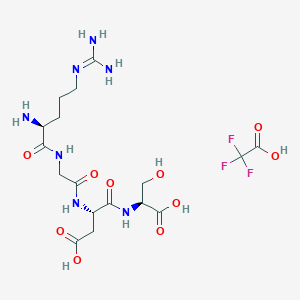
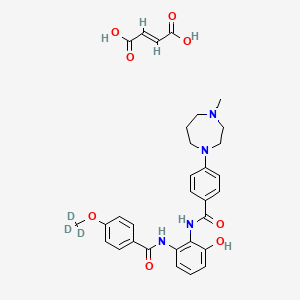

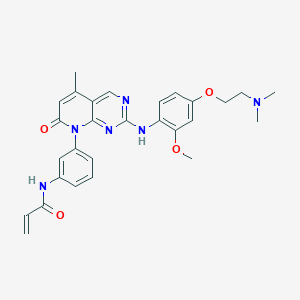
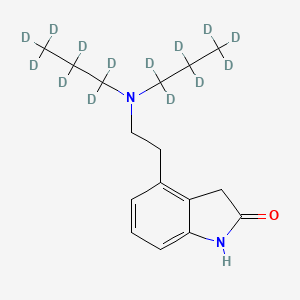
![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)

